molecular formula C8H4BrClN2O B1377687 6-Bromo-8-chloroquinazolin-2(1H)-one CAS No. 1036755-78-8

6-Bromo-8-chloroquinazolin-2(1H)-one

Cat. No.: B1377687
CAS No.: 1036755-78-8
M. Wt: 259.49 g/mol
InChI Key: CZLTZYCWDSNHJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-8-chloroquinazolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of bromine and chlorine atoms attached to the quinazolinone core structure. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-chloroquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-5-bromo-4-chlorobenzoic acid with formamide or formic acid under heating conditions to form the quinazolinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-chloroquinazolin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The quinazolinone core can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolinones, while oxidation and reduction can lead to different oxidation states of the quinazolinone core.

Scientific Research Applications

6-Bromo-8-chloroquinazolin-2(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anticancer, antimicrobial, and anti-inflammatory properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and targets.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-8-chloroquinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromoquinazolin-2(1H)-one
  • 8-Chloroquinazolin-2(1H)-one
  • 6,8-Dichloroquinazolin-2(1H)-one

Uniqueness

6-Bromo-8-chloroquinazolin-2(1H)-one is unique due to the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct properties compared to other quinazolinone derivatives.

Properties

IUPAC Name

6-bromo-8-chloro-1H-quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2O/c9-5-1-4-3-11-8(13)12-7(4)6(10)2-5/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLTZYCWDSNHJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NC(=O)N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-8-chloroquinazolin-2(1H)-one
Reactant of Route 2
6-Bromo-8-chloroquinazolin-2(1H)-one
Reactant of Route 3
6-Bromo-8-chloroquinazolin-2(1H)-one
Reactant of Route 4
6-Bromo-8-chloroquinazolin-2(1H)-one
Reactant of Route 5
Reactant of Route 5
6-Bromo-8-chloroquinazolin-2(1H)-one
Reactant of Route 6
6-Bromo-8-chloroquinazolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.